molecular formula C17H14N2O2S B5624157 2-methyl-8-[(4-nitrobenzyl)thio]quinoline CAS No. 60948-47-2

2-methyl-8-[(4-nitrobenzyl)thio]quinoline

Cat. No. B5624157
CAS RN: 60948-47-2
M. Wt: 310.4 g/mol
InChI Key: OTLBYOLXMGMBTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of quinolines, including derivatives similar to 2-methyl-8-[(4-nitrobenzyl)thio]quinoline, has been explored through various methods. For instance, an iron-catalyzed redox condensation of 2-nitrobenzyl alcohols and formic acid has been developed, which affords substituted quinolines with carbon dioxide and water as the only side products (Wang et al., 2016).
  • Another approach includes the acid-catalyzed conversions of N-(4-nitrobenzylidene)-2-cyclopropyl- and N-(4-nitrobenzylidene)-2-alkenylanilines, leading to derivatives of quinoline under certain conditions (Trofimova et al., 2000).

Molecular Structure Analysis

  • Studies have been conducted on the molecular structure of quinoline compounds. For example, hydrogen-bonded structures of isomeric compounds of quinoline with chloro- and nitro-substituted benzoic acid have been determined, highlighting the importance of hydrogen bonding in such structures (Gotoh & Ishida, 2009).

Chemical Reactions and Properties

  • Quinoline derivatives exhibit a range of chemical reactions and properties. A study on the reactivity of the bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline revealed insights into hydrolysis and coordination reactions with various metals (Son et al., 2010).

Future Directions

The study of quinoline derivatives is a rich field with many potential applications, particularly in the development of new pharmaceuticals. Future research could explore the biological activity of this compound and its potential uses .

properties

IUPAC Name

2-methyl-8-[(4-nitrophenyl)methylsulfanyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-12-5-8-14-3-2-4-16(17(14)18-12)22-11-13-6-9-15(10-7-13)19(20)21/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLBYOLXMGMBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2SCC3=CC=C(C=C3)[N+](=O)[O-])C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353921
Record name 2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline

CAS RN

60948-47-2
Record name 2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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